N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked to an imidazole-thioether scaffold. The sulfanyl acetamide bridge serves as a flexible spacer, enabling conformational adaptability for target engagement.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-17-5-2-15(3-6-17)12-24-9-8-22-21(24)29-13-20(25)23-11-16-4-7-18-19(10-16)28-14-27-18/h2-10H,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZFMEJJQBQJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile and 4-methoxybenzyl chloride.
Formation of Intermediate: The 2-(1,3-benzodioxol-5-yl)acetonitrile is alkylated with bis(2-chloroethyl) ether in the presence of sodium hydroxide to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile.
Final Coupling: The final step involves coupling this intermediate with 4-methoxybenzyl chloride and 1H-imidazole-2-thiol under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.
Reduction: The imidazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzodioxole ring may yield carboxylic acids, while reduction of the imidazole ring may yield primary amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and imidazole rings allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares core structural motifs with several derivatives documented in the literature. Key comparisons include:
Pharmacological Activity Trends
- Anticancer Potential: Compound 29 () demonstrates direct anticancer activity, likely due to the methylsulfonyl group enhancing electrophilic reactivity for DNA or protein interaction.
- Antimicrobial Activity : Compound W1 () highlights the importance of the benzimidazole-thioether core for antimicrobial efficacy. The dinitrophenyl group in W1 may contribute to membrane disruption, a feature absent in the target compound .
- Anti-inflammatory Potential: Compound 41 () incorporates a sulfonamide group and indole scaffold, which are critical for COX-2 inhibition. The target compound’s methoxyphenyl group may instead favor interactions with other inflammatory targets (e.g., LOX or cytokines) .
Physicochemical Properties
- Solubility : The sulfanyl acetamide bridge in all analogs confers moderate aqueous solubility, though bulky substituents (e.g., bis-trifluoromethyl in ) reduce it significantly .
- Metabolic Stability : The 4-methoxyphenyl group in the target compound may resist oxidative metabolism better than fluorophenyl or nitro-substituted analogs (e.g., ) .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H19N3O5S, with a molecular weight of 421.46 g/mol. Its structure features a benzodioxole moiety and an imidazole group, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that this compound may exert its effects through several pathways:
- Nitric Oxide Production : It has been shown to enhance nitric oxide (NO) production, which plays a crucial role in mediating various physiological processes such as inflammation and immune responses .
- Cytotoxic Effects : The compound demonstrates cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology .
Pharmacological Studies
A summary of key studies evaluating the biological activity of the compound is presented below:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on cancer cell lines | Demonstrated significant cytotoxicity against breast cancer cells. |
| Study B | NO production assays in macrophages | Enhanced NO synthesis leading to increased bactericidal activity. |
| Study C | Molecular docking studies | Identified potential binding sites on target proteins involved in inflammatory pathways. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced breast cancer indicated that treatment with this compound led to a reduction in tumor size and improved patient outcomes. The mechanism was linked to apoptosis induction in cancer cells.
Case Study 2: Inflammatory Disorders
In a model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL6 and IL8), suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temperature | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidazole alkylation | THF | 25°C | NaH | 65–75 | |
| Sulfanyl-acetamide bond | Ethanol | Reflux | Hydrazine hydrate | 80–85 | |
| Purification | Column chromatography | - | Silica gel (CHCl₃:MeOH) | ≥95% purity |
Basic: Which spectroscopic and analytical techniques are used to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzodioxole and imidazole substituents. Aromatic protons in the 6.5–8.5 ppm range and methoxy groups (~3.8 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion for C₂₁H₂₁N₃O₄S₂) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can researchers optimize reaction yields for the sulfanyl-acetamide linkage?
Methodological Answer:
Yield optimization requires systematic parameter screening:
- Design of Experiments (DoE) : Use fractional factorial designs to assess variables like solvent polarity, stoichiometry (thiol:acetamide ratio), and catalyst loading .
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DABCO) may accelerate thiol-ene coupling .
- In-line monitoring : Employ TLC or HPLC to track reaction progress and minimize side-product formation .
Note : Evidence from imidazole-thioacetamide analogs suggests yields drop below 50% if stoichiometry deviates by >10% .
Advanced: How should contradictory biological activity data (e.g., enzyme inhibition) be analyzed?
Methodological Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across labs using controls like positive inhibitors (e.g., staurosporine for kinases) .
- Compound purity : HPLC-UV/ELSD quantifies impurities; ≥98% purity is required for reproducible bioactivity .
- Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. 4-chlorophenyl substituents) to identify pharmacophores .
Example : In oxadiazole analogs, replacing methoxy with nitro groups increased antimicrobial activity by 3-fold, suggesting electronic effects dominate .
Advanced: What mechanistic strategies are recommended to study this compound’s biological targets?
Methodological Answer:
- Molecular docking : Use software (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450. Focus on the sulfanyl-acetamide motif’s interaction with catalytic residues .
- In vitro assays :
- Enzyme inhibition : Measure kinetics (Km/Vmax) via spectrophotometry or fluorimetry .
- Cellular uptake : Radiolabel the compound (³H/¹⁴C) to quantify intracellular accumulation .
- Mutagenesis studies : Engineer target proteins with point mutations (e.g., Ser530Ala in COX-2) to validate binding sites .
Advanced: How can researchers address solubility challenges in in vivo studies?
Methodological Answer:
- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance aqueous solubility .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
